Product packaging for 1,12-Dodecanediamine, N,N-dimethyl-(Cat. No.:CAS No. 91228-39-6)

1,12-Dodecanediamine, N,N-dimethyl-

Cat. No.: B3058699
CAS No.: 91228-39-6
M. Wt: 228.42 g/mol
InChI Key: HPZYZSJKTQOAQI-UHFFFAOYSA-N
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Description

Significance of Functionalized Aliphatic Diamines in Modern Chemical Synthesis and Materials Science

Functionalized aliphatic diamines are a critical class of organic compounds that serve as fundamental building blocks in numerous areas of chemical synthesis and materials science. basf.com Their bifunctional nature, characterized by two amine groups, allows them to participate in a wide array of chemical reactions, leading to the formation of diverse and complex molecular architectures.

In modern chemical synthesis, these diamines are indispensable for constructing polymers, pharmaceuticals, and agrochemicals. rsc.orgontosight.ai The strategic functionalization of the aliphatic chain or the amine groups enables precise control over the resulting molecule's properties, such as solubility, reactivity, and biological activity. For instance, the introduction of specific functional groups can facilitate distal C(sp³)–H functionalizations, a challenging yet highly sought-after transformation in organic synthesis. rsc.org

In the realm of materials science, functionalized aliphatic diamines are pivotal in the development of high-performance materials. They are used to create robust polymers like polyamides and polyimides, which are valued for their thermal stability and mechanical strength. ontosight.ai Furthermore, these diamines are employed to functionalize nanomaterials such as graphene oxide and carbon nanotubes. researchgate.netresearchgate.net This functionalization enhances the dispersibility of these nanomaterials in polymer matrices, leading to nanocomposites with improved mechanical, thermal, and electrical properties. researchgate.neteuropean-mrs.com The amine groups can also act as curing agents for epoxy resins, improving the interfacial adhesion between fibers and the polymer matrix in composites. researchgate.net

Overview of Dodecanediamine Derivatives and their Academic Relevance

Dodecanediamine and its derivatives represent a specific and important subset of aliphatic diamines. The 12-carbon backbone of dodecanediamine provides a long, flexible spacer that is desirable in many applications. chemicalbook.com The parent compound, 1,12-dodecanediamine, is a key monomer in the synthesis of certain nylons and other polymers. ontosight.aichemicalbook.com

Academically, research into dodecanediamine derivatives is driven by the desire to create molecules with precisely controlled architectures and functionalities. By modifying the basic dodecanediamine structure, researchers can fine-tune properties for specific applications. For example, functionalizing graphene oxide with dodecyl amine has been shown to improve the mechanical and thermal properties of polyethylene (B3416737) nanocomposites. researchgate.net The alkyl chains of these derivatives can enhance compatibility with polymer matrices, leading to better dispersion and improved material performance. researchgate.net

The study of dodecanediamine derivatives also extends to their use in creating self-assembled monolayers and their role in supramolecular chemistry. The long alkyl chain provides a hydrophobic segment, while the amine groups offer sites for hydrophilic interactions or further chemical reactions. This amphiphilic nature is exploited in the design of novel surfactants and drug delivery systems.

Scope and Research Trajectories of N,N-Dimethyl-1,12-Dodecanediamine and Related Alkylated Derivatives

N,N-dimethyl-1,12-dodecanediamine is a specific derivative that offers unique reactivity due to its dissymmetrically substituted amine groups. The presence of a tertiary amine at one end and a primary amine at the other allows for selective chemical transformations. The primary amine can undergo reactions typical of primary amines, such as amide formation or Schiff base condensation, while the tertiary amine can act as a base, a nucleophile, or a coordinating ligand.

Current research is exploring the use of N,N-dimethyl-1,12-dodecanediamine and similar alkylated derivatives in several key areas:

Catalysis: The tertiary amine functionality can be utilized in the design of novel catalysts and ligands for transition metal-catalyzed reactions.

Materials Science: These derivatives are being investigated as modifiers for polymers and nanomaterials. The long alkyl chain can improve compatibility with nonpolar polymers, while the amine groups can provide sites for cross-linking or interaction with fillers.

Biomedical Applications: The unique structure of these compounds makes them interesting candidates for the development of new drug delivery vehicles, where the different amine groups can be used to attach targeting moieties and therapeutic agents.

Future research is expected to focus on the synthesis of more complex and highly functionalized dodecanediamine derivatives. This will involve developing new synthetic methodologies to introduce a wider range of functional groups onto the aliphatic backbone and the amine nitrogens. A deeper understanding of the structure-property relationships of these compounds will drive the design of new materials and molecules with advanced properties and functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H32N2 B3058699 1,12-Dodecanediamine, N,N-dimethyl- CAS No. 91228-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-dimethyldodecane-1,12-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15/h3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZYZSJKTQOAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616556
Record name N~1~,N~1~-Dimethyldodecane-1,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91228-39-6
Record name N~1~,N~1~-Dimethyldodecane-1,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of N,n Dimethyl 1,12 Dodecanediamine and Its Derivatives

Synthesis of Alkylated Dodecanediamine Derivatives

The introduction of alkyl groups onto the nitrogen atoms of 1,12-dodecanediamine significantly alters its chemical properties, paving the way for its use in a variety of applications. Different synthetic strategies have been developed to achieve specific alkylation patterns, from exhaustive methylation to controlled mono- or di-alkylation at the terminal amino groups.

Direct Amination Routes to N,N,N',N'-Tetramethyl-1,12-Dodecanediamine

The synthesis of N,N,N',N'-tetramethyl-1,12-dodecanediamine, a fully methylated derivative of 1,12-dodecanediamine, can be efficiently achieved through direct amination methods. One of the most classic and effective methods is the Eschweiler-Clarke reaction . This reaction facilitates the methylation of primary or secondary amines to tertiary amines using an excess of formic acid and formaldehyde (B43269). wikipedia.orgnrochemistry.com The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide and driving the reaction to completion. name-reaction.comyoutube.com For a primary amine like 1,12-dodecanediamine, this process occurs twice at each nitrogen atom to yield the desired tertiary amine, without the risk of forming quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com

The mechanism involves two main stages for each amino group:

Imine Formation: The primary amine reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.

Reductive Methylation: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl). This process is repeated to form the tertiary amine (N,N-dimethyl).

Table 1: Key Features of the Eschweiler-Clarke Reaction for N-Methylation
FeatureDescription
Reagents Formaldehyde (HCHO), Formic Acid (HCOOH)
Reactant Primary or Secondary Amine
Product Tertiary Amine
Key Advantage Prevents over-alkylation to quaternary ammonium salts. youtube.com
Driving Force Evolution of carbon dioxide gas. name-reaction.com

Modern variations of reductive amination have also been developed. For instance, heterogeneous catalysts, such as ruthenium nanoparticles supported on carbon (Ru/C), have been shown to be effective for the N-dimethylation of various primary amines using formaldehyde as the carbon source. nih.gov This method offers advantages like operational simplicity and good functional group compatibility. nih.gov

Chemical Transformation of 1,12-Dodecanediamine for N,N-Dimethyl Functionalization

Beyond direct tetramethylation, specific N,N-dimethyl functionalization can be achieved through various chemical transformations of the parent diamine. Reductive amination stands out as a versatile strategy. This can be performed using formaldehyde and a reducing agent. For example, the synthesis of N,N-dimethyl dodecylamine (B51217) from dodecylamine has been reported using formaldehyde and formic acid, illustrating a parallel pathway for the diamine. researchgate.net Other reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride can also be employed in reductive amination protocols. nih.govorganic-chemistry.org

Another approach involves a multi-step process where the amine is first protected, then alkylated. For instance, primary amines can be converted to their N-trifluoroacetyl derivatives. These derivatives can then be treated with methyl iodide under basic conditions to achieve N-methylation. By adjusting the reaction conditions, N,N-dimethylation can be accomplished. rsc.org

A specific example of functionalization involves the reaction of 1,12-dodecanediamine with N-methyl-1-(methylthio)-2-nitroethenamine in water. This reaction yields N-[1-(Methylamino)-2-nitroethenyl]-1,12-dodecanediamine, demonstrating how the nucleophilic nature of the diamine can be exploited for targeted chemical modifications. upc.edu

Preparation of N,N'-Dialkylated 1,12-Dodecanediamine Structures

The synthesis of N,N'-dialkylated 1,12-dodecanediamine, where each nitrogen atom bears a single alkyl substituent, is often achieved by reacting a dihaloalkane with a primary lower alkylamine. A patented process describes the preparation of N,N'-dialkylalkanediamines with high yields by carefully controlling the reaction conditions to inhibit the formation of by-products like cyclic diamines and triamines. google.com

The general reaction is as follows: X-(CH₂)₁₂-X + 2 R-NH₂ → R-NH-(CH₂)₁₂-NH-R + 2 HX

Where X is a halogen (e.g., Cl, Br) and R is a lower alkyl group (e.g., methyl). The key to achieving high selectivity is managing the concentration of the haloalkaneamine intermediate during the reaction. google.com

Table 2: Example of N,N'-Dialkylation of Dihaloalkanes
ReactantsProductKey Process FeatureYieldReference
Dichloroethane, MonomethylamineN,N'-Dimethyl-1,2-ethanediamineControl of intermediate concentration93.0% google.com
Dichloroethane, MonomethylamineN,N'-Dimethyl-1,2-ethanediamineDropwise addition of dichloroethane90.9% google.com

While the examples provided in the patent focus on shorter alkane chains, the methodology is applicable to longer chains like dodecane (B42187). google.com

Reaction Mechanisms in Functionalization and Polymerization

The utility of N,N-dimethyl-1,12-dodecanediamine and its parent compound, 1,12-dodecanediamine, is significantly expanded through their participation in various polymerization reactions. Understanding the mechanisms of these reactions is key to designing and controlling the properties of the resulting polymers.

Aza-Michael Addition-Cyclization Reactions Involving Aliphatic Diamines

The aza-Michael addition is a conjugate addition reaction where an amine (the Michael donor) adds to an electron-deficient alkene (the Michael acceptor), such as an acrylate. nih.gov This reaction is a powerful tool for forming carbon-nitrogen bonds under mild conditions. georgiasouthern.edu Aliphatic diamines, such as 1,12-dodecanediamine, can participate in aza-Michael additions with diacrylates to form polymers.

The mechanism of the aza-Michael addition involves the nucleophilic attack of the amine on the β-carbon of the unsaturated system. researchgate.net For primary amines, the reaction proceeds in two stages due to the different reactivities of the primary and secondary amine hydrogens. researchgate.net The initial reaction involves one hydrogen, leading to chain extension, while the second hydrogen can then react to form branched or cross-linked structures. researchgate.net

A fascinating extension of this reaction is the aza-Michael addition-cyclization cascade. When the Michael acceptor contains a suitably positioned ester group, the initial adduct can undergo a subsequent intramolecular cyclization. For example, the reaction of a primary amine with an itaconate derivative first forms the aza-Michael adduct. This intermediate can then undergo an intramolecular amidation-cyclization to form a stable 5-membered N-substituted pyrrolidone ring. nih.gov This cascade reaction is autocatalyzed by primary amines and proceeds with the loss of a small molecule like water or an alcohol. nih.gov

Table 3: Mechanistic Steps in Aza-Michael Addition-Cyclization
StepDescriptionIntermediate/Product
1. Aza-Michael Addition Nucleophilic attack of the primary amine on the activated alkene.Aza-Michael adduct (a secondary amine). nih.gov
2. Intramolecular Cyclization The newly formed secondary amine attacks an internal ester group.5-membered N-substituted pyrrolidone ring. nih.gov

This reaction pathway opens up possibilities for creating polymers with integrated heterocyclic units, which can impart unique thermal and mechanical properties.

Enzymatic Polycondensation Mechanisms with Diamine Monomers

Enzymatic polymerization has emerged as a green and sustainable alternative to traditional polymerization methods. mdpi.com Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, are highly effective catalysts for polycondensation reactions. nih.govtechscience.cn These enzymes can catalyze the formation of amide bonds, enabling the synthesis of polyamides from diamines and diacids or their ester derivatives. mdpi.com

The mechanism of lipase-catalyzed polycondensation is analogous to other hydrolase-catalyzed reactions and involves the formation of an acyl-enzyme intermediate. nih.govnih.gov The key steps are:

Acyl-Enzyme Formation: The catalytic serine residue in the lipase's active site attacks the carbonyl carbon of the diacid or diester monomer, forming a tetrahedral intermediate. This intermediate then collapses, releasing water or an alcohol and forming a covalent acyl-enzyme complex. nih.govacs.org

Nucleophilic Attack by Diamine: The amino group of the diamine monomer then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. mdpi.com

Chain Propagation: This leads to the formation of an amide bond and the release of the elongated polymer chain from the enzyme. The process then repeats, leading to the growth of the polyamide chain. mdpi.com

This method allows for polymerization under milder reaction conditions compared to conventional techniques. techscience.cn A variety of polyamides have been synthesized using this approach, with molecular weights reaching up to several thousand g/mol . techscience.cn For example, the polycondensation of various diamines with diethyl sebacate (B1225510) has been successfully catalyzed by lipases.

Table 4: Examples of Lipase-Catalyzed Polyamide Synthesis
Diamine MonomerDiacid/Diester MonomerEnzymeResulting PolymerReference
Diethylenetriamine (DETA)AdipateLipasePolyamide (Mw 8400) techscience.cn
Triethylenetetraamine (TETA)AdipateLipasePolyamide (Mw 8000) techscience.cn
4,9-Dioxa-1,12-dodecanediamine (DODA)Dimethyl 2,5-furandicarboxylateNovozym 435Furan-based Polyamide core.ac.uk

The specificity of the enzyme often leads to high regioselectivity, which is a significant advantage over traditional chemical catalysis. nih.gov The enzymatic approach is a powerful tool for producing a wide range of polyamides with tailored properties from renewable resources.

Cobalt-Catalyzed Coupling Reactions of Amines and Siloxanes

The synthesis of N,N-disubstituted-1,12-dodecanediamine derivatives through cobalt-catalyzed coupling reactions represents a significant advancement in the field of organometallic catalysis. Specifically, the dehydrocoupling reaction between diamines and siloxanes using cobalt catalysts offers an efficient route to novel polysiloxane materials with tailored properties. This section focuses on the synthetic methodologies and mechanistic investigations of such cobalt-catalyzed processes, with a particular emphasis on the reaction involving 1,12-dodecanediamine.

Research Findings

Recent research has demonstrated the efficacy of a (Ph2PPrADI)Co (where ADI is an anilinodiimine ligand) complex in catalyzing the dehydrocoupling of various diamines with polymethylhydrosiloxane (B1170920) (PMHS). This reaction is particularly notable for its high efficiency and rapid reaction times, even with long-chain diamines like 1,12-dodecanediamine. nsf.gov

In a typical procedure, the dehydrocoupling of 1,12-dodecanediamine with PMHS in the presence of the (Ph2PPrADI)Co catalyst results in vigorous bubbling and the formation of a solid product within seconds. For diamines that are solids at room temperature, the addition of a solvent such as tetrahydrofuran (B95107) (THF) is employed. nsf.gov The reaction proceeds with a high degree of substrate utilization, leading to the formation of a cross-linked polysiloxane network where the diamine acts as a linker.

The resulting products are characterized by the formation of Si-N bonds, which can be identified using Fourier-transform infrared spectroscopy (FT-IR). A characteristic Si-N stretch is typically observed in the range of 835-875 cm-1. nsf.gov For the product derived from 1,12-dodecanediamine, the FT-IR spectrum is distinguished by the presence of C-H, Si-O, and Si-N stretches, with a notable absence or significant reduction in the intensity of N-H and Si-H stretching bands. This indicates a high degree of cross-linking and the formation of tertiary amine environments within the polymer structure, where the nitrogen atoms of the diamine are bonded to the siloxane chains. nsf.gov

The versatility of this cobalt-catalyzed system is further highlighted by its ability to couple diamines containing ether functionalities with PMHS, yielding the corresponding siloxane polymers in a short timeframe. nsf.gov

Interactive Data Table: Cobalt-Catalyzed Dehydrocoupling of Diamines with PMHS

DiamineCatalyst Loading (mol%)SolventReaction TimeProductYield (%)Si-N Stretch (cm⁻¹)
1,3-Propanediamine0.5None< 1 minSolid88835-875
1,4-Butanediamine0.5THFsecondsSolidN/A835-875
1,6-Hexanediamine0.5THFsecondsSolidN/A835-875
1,12-Dodecanediamine 0.5THFsecondsSolidN/A845
1,4-Bis(aminomethyl)benzene0.5None< 5 minSolid94835-875

N/A: Not available in the cited literature.

Mechanistic Investigations

The mechanism of cobalt-catalyzed dehydrocoupling reactions is an area of active investigation. While detailed mechanistic studies specifically for the coupling of 1,12-dodecanediamine with siloxanes are not extensively reported, insights can be drawn from related cobalt-catalyzed amination and hydrosilylation reactions.

The catalytic cycle is believed to be initiated by the activation of the Si-H bond of the siloxane by the cobalt complex. This is followed by the deprotonation of the amine by a basic component or the activated catalyst, leading to the formation of a cobalt-amide intermediate. Subsequent reaction with the silyl (B83357) species and reductive elimination would then form the Si-N bond and regenerate the active catalyst.

The high activity of the (Ph2PPrADI)Co catalyst is attributed to the specific electronic and steric properties of the ligand, which facilitates the key steps in the catalytic cycle. The process is highly efficient, with reported turnover frequencies (TOFs) for Si-N dehydrocoupling reaching up to 157 s-1 in related systems. nsf.gov

Further mechanistic studies on similar cobalt-catalyzed reactions, such as the amination of aryl halides, suggest the involvement of Co(I) intermediates and oxidative addition/reductive elimination pathways. figshare.comrsc.org While the specific intermediates and pathways may differ depending on the substrates and reaction conditions, these studies provide a foundational understanding of the fundamental steps involved in cobalt-catalyzed C-N and Si-N bond formation.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the structural verification of N,N-dimethyl-1,12-dodecanediamine. The spectrum of this molecule is characterized by distinct signals corresponding to the different types of protons and carbons in its asymmetric structure, which consists of a primary amine (-NH₂), a tertiary N,N-dimethylamine (-N(CH₃)₂), and a twelve-carbon aliphatic chain.

¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative count of the different types of hydrogen atoms. Key signals include a singlet for the six protons of the two equivalent methyl groups attached to the tertiary nitrogen, a triplet for the two protons on the carbon adjacent to the tertiary nitrogen, and another triplet for the two protons on the carbon adjacent to the primary amine. The protons of the primary amine itself typically appear as a broad singlet. The central methylene (B1212753) (-CH₂-) groups of the long dodecane (B42187) chain produce a complex multiplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. For N,N-dimethyl-1,12-dodecanediamine, distinct signals are expected for the methyl carbons, the carbons adjacent to each of the two different nitrogen atoms (C1 and C12), and the remaining carbons of the aliphatic backbone. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

The following tables summarize the expected chemical shifts for N,N-dimethyl-1,12-dodecanediamine, based on data for structurally similar long-chain amines.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-N(CH ₃)₂~2.2Singlet6H
-CH ₂-N(CH₃)₂~2.2-2.3Triplet2H
-CH ₂-NH₂~2.7Triplet2H
-NHVariable (broad)Singlet2H
-(CH ₂)₈- (internal)~1.2-1.4Multiplet16H
-CH₂ -CH₂-N(CH₃)₂~1.5Multiplet2H
-CH₂ -CH₂-NH₂~1.4Multiplet2H

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (δ, ppm)
-N(C H₃)₂~45
-C H₂-N(CH₃)₂~59
-C H₂-NH₂~42
Internal -(C H₂)ₙ-~27-33

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study mixtures and supramolecular systems by differentiating molecules based on their translational diffusion coefficients. This method is particularly valuable for characterizing non-covalent assemblies where molecules of different sizes are associated in solution. nih.gov

In the context of N,N-dimethyl-1,12-dodecanediamine, DOSY NMR can be employed to investigate its role in forming larger supramolecular structures, such as host-guest complexes or self-assembled monolayers. For instance, if the diamine were to form a complex with a larger host molecule (e.g., a cyclodextrin (B1172386) or a calixarene), all components of the resulting assembly would tumble together in solution and thus share the same diffusion coefficient. A 2D DOSY plot would show the NMR signals of both the diamine and the host molecule aligned at the same diffusion coefficient value, providing clear evidence of their association. nih.govresearchgate.net This technique allows for the direct observation of the formation and integrity of such complexes in the solution state. researchgate.netfigshare.com

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com For N,N-dimethyl-1,12-dodecanediamine, the FTIR spectrum would display characteristic absorption bands confirming the presence of its key structural features.

The primary amine group (-NH₂) gives rise to a characteristic pair of stretching vibrations in the 3300-3500 cm⁻¹ region and a scissoring (bending) vibration around 1600 cm⁻¹. The long aliphatic chain is identified by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. The tertiary amine group (-N(CH₃)₂) is confirmed by the C-N stretching vibrations, which typically appear in the fingerprint region between 1000 and 1300 cm⁻¹.

FTIR is also highly effective for monitoring reactions. For example, if N,N-dimethyl-1,12-dodecanediamine were used in a polymerization reaction to form a polyamide, one could monitor the disappearance of the primary amine N-H stretching bands and the appearance of the characteristic amide N-H and C=O stretching bands.

Interactive Data Table: Key FTIR Absorption Bands for N,N-dimethyl-1,12-dodecanediamine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)
Primary Amine (-NH₂)N-H Bend (Scissoring)1590 - 1650
Aliphatic Chain (-CH₂-, -CH₃)C-H Stretch2850 - 2960
Aliphatic Chain (-CH₂-)C-H Bend (Scissoring)~1465
Tertiary Amine (C-N)C-N Stretch1000 - 1300

Mass Spectrometry for Molecular Weight and Product Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the identification of unknown compounds.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique ideally suited for the analysis of large molecules like synthetic polymers. wpmucdn.com While N,N-dimethyl-1,12-dodecanediamine is a small molecule, it can serve as a monomer or a chain-terminating agent in polymerization reactions. MALDI-ToF MS is an invaluable tool for characterizing the resulting polymers. rsc.org

For instance, if N,N-dimethyl-1,12-dodecanediamine is reacted with a diacid to form a polyamide, MALDI-ToF MS can be used to analyze the product. The resulting spectrum would show a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer) plus a cationizing agent (e.g., Na⁺ or K⁺). The mass difference between adjacent peaks in the series directly corresponds to the mass of the repeating monomer unit, thus confirming the polymer structure.

Furthermore, the data from the MALDI-ToF spectrum can be used to calculate key parameters of the polymer's molecular weight distribution, such as the number-average molecular weight (Mₙ) and the weight-average molecular weight (Mₙ), which are critical for defining the material's properties. youtube.com This technique provides absolute molecular weights, offering a significant advantage over relative methods like gel permeation chromatography. nih.gov

Interactive Data Table: Example of MALDI-ToF MS Data for a Hypothetical Polymer (Assuming a polyamide formed from N,N-dimethyl-1,12-dodecanediamine and Adipoyl chloride)

Peak NumberObserved m/zDegree of Polymerization (n)
1351.31 (Monomer adduct)
2679.52 (Dimer adduct)
31007.73 (Trimer adduct)
41335.94 (Tetramer adduct)

Advanced Spectroscopic and Analytical Characterization of 1,12-Dodecanediamine, N,N-dimethyl-

Following a comprehensive search of scientific literature and chemical databases, no specific research or data were found for the chemical compound "1,12-Dodecanediamine, N,N-dimethyl-" or its tautomer "N,N'-dimethyl-1,12-dodecanediamine" pertaining to its analysis using UV-Vis Spectroscopy in complex analysis.

The search for scholarly articles and spectral data for this specific compound did not yield any results containing information about its use in complexometric analysis or its characterization by UV-Visible spectroscopy. General searches for analytical techniques related to this compound also did not provide any relevant information.

Similarly, investigations into the synthesis and characterization of metal complexes involving "1,12-Dodecanediamine, N,N-dimethyl-" or its derivatives, which would typically include UV-Vis spectroscopic data, did not return any specific findings for this compound.

Therefore, due to the absence of available scientific literature and data on "1,12-Dodecanediamine, N,N-dimethyl-", it is not possible to provide the requested detailed research findings, data tables, or discussion on the application of UV-Vis spectroscopy for the analysis of its complexes.

To our valued user,

Following a comprehensive and diligent search of scientific literature and databases, we must inform you that we were unable to generate the requested article on the chemical compound “1,12-Dodecanediamine, N,N-dimethyl-” .

The primary reason for this is the lack of available research and data specifically detailing the use of “1,12-Dodecanediamine, N,N-dimethyl-” in the polymer applications outlined in your request.

Here is a detailed breakdown of our findings:

Challenges with the Specified Chemical Structure: The compound “1,12-Dodecanediamine, N,N-dimethyl-” is a tertiary diamine. The presence of the N,N-dimethyl groups on the amine functionalities means it lacks the necessary hydrogen atoms to participate in the standard polycondensation reactions required to form polyamides, polyurethanes, or poly(ester amides). These polymerization methods rely on the reaction of primary or secondary amines with carboxylic acids, isocyanates, or ester derivatives, which is not chemically feasible with a tertiary amine like the one specified.

Search Results Analysis:

Our searches for the synthesis of polyamides, polyurethanes, and poly(ester amides) consistently yielded results for the related but structurally different compound, 1,12-dodecanediamine (DDA) . This parent diamine has primary amine groups (-NH₂) and is widely used in polymerization. However, adhering to the strict instructions of your request, we could not use this information as it does not pertain to the N,N-dimethyl derivative.

We investigated the most chemically plausible application for a tertiary diamine, which is the formation of ionene polymers or quaternary ammonium (B1175870) functionalized polymers . This typically involves reacting the tertiary diamine with dihalides. Despite targeted searches, we found no specific studies, synthesis procedures, or characterization data for ionene polymers derived from “1,12-Dodecanediamine, N,N-dimethyl-”.

The provided outline focuses on polymer architectures that cannot be synthesized from “1,12-Dodecanediamine, N,N-dimethyl-” via the specified chemical routes. Furthermore, there is no accessible literature detailing its use in the alternative, more chemically appropriate functional polymer applications like ionene synthesis.

Given our commitment to providing scientifically accurate and verifiable information, and the strict constraints of the request to focus solely on the specified compound, we cannot generate an article that would meet the required standards of quality and factual integrity. To do so would involve presenting information on a different chemical or speculating on properties and reactions, which we must avoid.

We regret that we are unable to fulfill this specific request at this time. Should you have a request for a more commonly researched polymer building block, we would be pleased to assist you.

Polymer Chemistry and Advanced Materials Science Applications

Functional Polymers for Specific Applications

Polyamidoamines: Design and Performance Characteristics

Polyamidoamines (PAAs) are a class of polymers characterized by the regular presence of amide and tertiary amine functionalities in their backbone. The synthesis of linear PAAs can be achieved through the polyaddition of a bis-secondary diamine, such as N,N'-dimethyl-1,12-dodecanediamine, with a bis-acrylamide derivative.

The incorporation of N,N'-dimethyl-1,12-dodecanediamine into a PAA backbone imparts specific performance characteristics:

Increased Basicity and Cationic Character: The tertiary amine groups in the polymer backbone are more basic than the amide groups and can be readily protonated at acidic or neutral pH, conferring a cationic character to the polymer. This property is crucial for applications requiring interaction with negatively charged surfaces or molecules.

Enhanced Solubility: The N-methylation prevents the strong intermolecular hydrogen bonding that is characteristic of unsubstituted polyamides, which often leads to poor solubility. The resulting PAAs exhibit enhanced solubility in a wider range of solvents.

Flexible Hydrophobic Spacers: The long C12 chain derived from the diamine acts as a flexible and hydrophobic spacer within the polymer structure. This influences the polymer's thermal properties, such as lowering the glass transition temperature, and affects its self-assembly and solution behavior.

Unlike polyamidoamine (PAMAM) dendrimers, which are synthesized from primary amines (like ethylenediamine) to create a branched, tree-like architecture, the use of a bis-secondary diamine like N,N'-dimethyl-1,12-dodecanediamine restricts the polymerization to a linear morphology. nih.gov This is because each nitrogen atom can only participate in one amide bond formation, preventing the generational branching that defines dendrimers.

Cyclopolymers as Corrosion Inhibitors

Cyclopolymerization is a powerful technique for creating soluble, high-charge-density polymers used in various applications, including as corrosion inhibitors for metals. scilit.com This process typically involves the polymerization of diallyl-functionalized monomers. While N,N'-dimethyl-1,12-dodecanediamine is a saturated alkane and cannot undergo cyclopolymerization directly, it can be chemically modified into a suitable monomer, such as N,N'-diallyl-N,N'-dimethyl-1,12-dodecanediammonium dichloride.

The performance of such cyclopolymers as corrosion inhibitors is based on several principles:

Adsorption: Nitrogen-containing polymers are effective corrosion inhibitors because the nitrogen atoms act as adsorption centers, binding to the metal surface and forming a protective film. researchgate.net

Surface Coverage: The long, flexible dodecamethylene (C12) chain would contribute to a high degree of surface coverage, creating a more effective barrier against corrosive agents.

Hydrophobic Barrier: The aliphatic C12 chain and the N-methyl groups enhance the hydrophobicity of the protective film, repelling water and preventing it from reaching the metal surface.

Research on cyclopolymers derived from other diamines, such as 1,6-hexanediamine, has shown that converting primary or secondary amines into quaternary ammonium (B1175870) salts can dramatically increase the inhibition efficiency. researchgate.netresearchgate.net This suggests that a cyclopolymer based on N,N'-dimethyl-1,12-dodecanediamine would be a potent mixed-type inhibitor, suppressing both anodic and cathodic corrosion reactions.

Biocatalysis in Polymer Synthesis

The use of enzymes as catalysts in polymer synthesis represents a key area of green chemistry, offering high selectivity and mild reaction conditions. Lipases, in particular, have been widely explored for polycondensation reactions.

Enzymatic Polycondensation Processes and Catalytic Activity

Enzymatic polycondensation is a step-growth polymerization where enzymes catalyze the formation of ester or amide bonds, releasing small molecules like water or alcohol. nih.gov Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a highly efficient and widely used biocatalyst for these reactions due to its high stability and broad substrate tolerance. rsc.orgmdpi.com

The synthesis of polyamides using N,N'-dimethyl-1,12-dodecanediamine can be achieved via enzymatic polycondensation with a dicarboxylic acid or an activated diester (e.g., diethyl adipate). The reaction proceeds through the lipase's catalytic triad, which facilitates the aminolysis of the acyl donor.

The catalytic activity in such a system is influenced by several factors:

Enzyme: CALB is the most common choice for its proven efficacy in polyester (B1180765) and polyamide synthesis. rsc.org

Monomer Structure: The long, flexible C12 chain of the diamine is generally well-tolerated by the active site of CALB.

Reaction Medium: The choice of solvent (or bulk, solvent-free conditions) is critical. Organic solvents like diphenyl ether can help maintain a monophasic reaction mixture and facilitate product removal. nih.gov

Byproduct Removal: Continuous removal of the byproduct (e.g., water or ethanol) under vacuum is essential to shift the reaction equilibrium towards the formation of high molecular weight polymer. mdpi.com

While primary diamines are typically more reactive, studies have shown that lipases can catalyze reactions involving secondary amines, although the catalytic efficiency may be reduced.

Kinetic Studies and Selectivity in Enzyme-Catalyzed Amide Formation

The kinetics of enzyme-catalyzed reactions are highly dependent on the precise structure of the substrates. In the context of amide formation with N,N'-dimethyl-1,12-dodecanediamine, the N-methyl groups are a critical factor influencing both reaction rate and selectivity. nih.gov

Kinetic Implications of N-Methylation:

Steric Hindrance: The methyl groups on the nitrogen atoms introduce significant steric bulk around the nucleophilic amine. This can hinder the proper orientation of the diamine within the active site of the lipase, leading to a lower reaction rate (Vmax) compared to its unsubstituted counterpart, 1,12-dodecanediamine.

Substrate Affinity: The steric clash may also reduce the binding affinity of the substrate to the enzyme, resulting in a higher Michaelis constant (Km).

Selectivity: Lipases exhibit high enantioselectivity and substrate selectivity. nih.gov The enzyme can readily distinguish between primary and secondary amines, and even between secondary amines with different N-alkyl substituents. This selectivity is a cornerstone of kinetic resolutions, where one enantiomer of a racemic mixture reacts much faster than the other. nih.gov

The table below conceptualizes the expected kinetic impact of N-methylation on the enzymatic polycondensation of a diamine with a standard diacid, based on established principles of enzyme kinetics.

Parameter1,12-Dodecanediamine (Primary Amine)N,N'-dimethyl-1,12-dodecanediamine (Secondary Amine)Rationale
Relative Vmax HigherLowerLess steric hindrance at the primary amine allows for faster acylation within the enzyme's active site.
Relative Km LowerHigherBetter fit and stronger binding of the less bulky primary amine in the active site lead to higher affinity.
Overall Reactivity HighModerate to LowThe combination of faster turnover and higher affinity makes the primary diamine a more reactive monomer in enzymatic polyamidation.

This table is a conceptual representation based on kinetic principles; specific values would require experimental determination.

Supramolecular Chemistry and Host Guest Systems

Pseudorotaxane Architectures and Molecular Shuttling Dynamics with Dodecanediamine Components

Pseudorotaxanes are supramolecular complexes in which a linear "guest" molecule is threaded through a macrocyclic "host" without any covalent stoppers to prevent dethreading. The stability of these assemblies is dictated by a delicate balance of non-covalent interactions, including hydrogen bonding, ion-dipole forces, and hydrophobic effects. Long-chain diamines, upon protonation of their terminal amino groups, become excellent guests for electron-rich macrocycles, such as crown ethers and pillararenes. acs.orgnih.gov

The formation of a pseudorotaxane with a guest like 1,12-dodecanediamine, N,N-dimethyl- would involve the threading of its long alkyl chain through the cavity of a suitable macrocycle. The terminal dimethylaminium groups would then act as recognition sites, interacting favorably with the host. If these terminal groups are sufficiently bulky, they can act as "pseudo-stoppers," kinetically trapping the macrocycle and leading to a relatively stable pseudorotaxane.

Molecular shuttling is a dynamic process that can occur in certain pseudorotaxanes where the macrocycle moves back and forth along the length of the guest molecule. This motion is often triggered by an external stimulus, such as a change in pH, temperature, or light. For a guest like 1,12-dodecanediamine, N,N-dimethyl-, with its symmetrical structure, the macrocycle would likely reside in the center of the alkyl chain. However, by introducing different recognition sites along the chain, it would be possible to control the position of the macrocycle. The rate of shuttling would be influenced by the nature of the solvent, the size of the macrocycle, and the strength of the interactions between the host and guest.

Proton-Transfer Triggered Supramolecular Polymerization with Macrocyclic Receptors

Supramolecular polymers are long-chain assemblies of monomers linked by non-covalent interactions. The formation and disassembly of these polymers can often be controlled by external stimuli, making them highly responsive materials. Proton transfer is a particularly effective trigger for supramolecular polymerization, as it can switch on or off the key interactions that hold the monomers together.

In a system involving a diamine guest and a macrocyclic host, protonation of the amine groups is a critical step. For instance, research on a pyridine-attached macrocyclic diacetylene demonstrated that protonation can trigger a unidirectional self-assembly into a supramolecular gel. nih.gov Similarly, 1,12-dodecanediamine, N,N-dimethyl-, which is neutral at high pH, can be protonated by the addition of acid. These protonated diammonium ions can then act as guests for macrocyclic hosts like pillararenes, which are known to form host-guest complexes with alkanediamines. acs.orgnih.gov This interaction can lead to the formation of a linear supramolecular polymer, with the diamine bridging adjacent macrocycles. The polymerization process would be reversible, with the addition of a base deprotonating the diammonium guest and causing the polymer to disassemble.

The table below outlines the conceptual steps for such a proton-transfer triggered polymerization:

StepProcessDescription
1 Monomer State At neutral or high pH, 1,12-dodecanediamine, N,N-dimethyl- and a macrocyclic host exist as separate, non-interacting species in solution.
2 Protonation Addition of an acid leads to the protonation of the terminal dimethylamino groups of the diamine, forming a dicationic guest molecule.
3 Host-Guest Binding The dicationic guest is recognized by and binds to the macrocyclic host, forming a 1:1 or 2:1 host-guest complex.
4 Polymerization If a difunctional host or a host capable of binding two guests is used, the host-guest complexes can self-assemble into a linear supramolecular polymer.
5 Deprotonation Addition of a base neutralizes the dicationic guest, disrupting the host-guest interactions and leading to the disassembly of the supramolecular polymer.

Encapsulation and Interaction with Macrocyclic Host Molecules

The encapsulation of guest molecules within the cavities of macrocyclic hosts is a cornerstone of supramolecular chemistry. This process is driven by a variety of non-covalent forces and is highly dependent on the size, shape, and chemical complementarity of the host and guest.

Cucurbiturils: This family of macrocycles is known for its ability to encapsulate a wide range of guest molecules in aqueous solutions. The hydrophobic cavity and the polar carbonyl portals of cucurbiturils make them excellent hosts for protonated diamines. Studies on the encapsulation of α,ω-alkyl diamines by cucurbit researchgate.neturil have shown a strong dependence on the length of the alkyl chain, with optimal binding occurring when the chain length allows the terminal ammonium (B1175870) groups to interact favorably with the carbonyl portals. muni.cz It is expected that 1,12-dodecanediamine, N,N-dimethyl- would form a stable inclusion complex with a larger cucurbituril, such as cucurbit acs.orguril or cucurbit nih.govuril, with its long alkyl chain residing within the hydrophobic cavity.

Calixarenes: Calixarenes are another important class of macrocyclic hosts with a "cup-like" shape. They can be functionalized to create specific binding sites for various guests. Research on the complexation of pentane-1,5-diammonium with a p-tert-butylcalix researchgate.netarene dianion revealed that the diammonium ion can bridge two calixarene (B151959) units, with one ammonium group located inside the cavity (endo-calix) and the other outside (exo-calix). conicet.gov.ar This suggests that a longer diamine like 1,12-dodecanediamine, N,N-dimethyl- could potentially link multiple calixarene molecules, leading to the formation of extended supramolecular assemblies. The interaction is primarily driven by ion-pairing and hydrogen bonding between the ammonium groups and the phenolic hydroxyl groups of the calixarene. eurekaselect.com

Pillararenes: Pillararenes are a newer class of macrocyclic hosts with a unique pillar-shaped architecture. rsc.org Their electron-rich cavities are well-suited for binding cationic and neutral guests. rsc.org Pillararenes have been shown to form host-guest complexes with various alkyl chain derivatives, including alkanediamines. acs.orgnih.gov The complexation is typically driven by a combination of electrostatic and hydrophobic interactions. nih.gov For a guest like 1,12-dodecanediamine, N,N-dimethyl-, the long dodecyl chain would be encapsulated within the hydrophobic cavity of a pillar nih.govarene or pillar researchgate.netarene, while the terminal dimethylaminium groups would interact with the electron-rich portals of the host.

The following table summarizes the likely interactions and complexation behavior of 1,12-dodecanediamine, N,N-dimethyl- with these three classes of macrocyclic hosts.

Macrocyclic HostKey InteractionsExpected Complexation Behavior
Cucurbiturils Hydrophobic effect, ion-dipole interactionsEncapsulation of the dodecyl chain within the hydrophobic cavity, with the terminal aminium groups interacting with the carbonyl portals.
Calixarenes Ion-pairing, hydrogen bonding, C-H-π interactionsFormation of complexes where the diamine can bridge multiple calixarene units.
Pillararenes Electrostatic interactions, hydrophobic effects, C-H-π interactionsInclusion of the alkyl chain within the pillar-shaped cavity, with favorable interactions at the portals.

Coordination Chemistry and Ligand Applications

Formation of Metal Complexes (e.g., Tetradentate Azomethine Schiff Base Complexes with Transition Metals)

No published research was found on the formation of tetradentate azomethine Schiff base complexes specifically derived from "1,12-Dodecanediamine, N,N-dimethyl-." Hypothetically, such a ligand could be synthesized by reacting the diamine with two equivalents of a suitable salicylaldehyde (B1680747) derivative. The resulting tetradentate ligand could then be reacted with transition metal salts (e.g., of copper, nickel, cobalt) to form the corresponding metal complexes. The characterization of these hypothetical complexes would involve techniques such as FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction to confirm the coordination of the ligand to the metal center through the azomethine nitrogen and phenolic oxygen atoms.

Application as Ligands in Optoelectronic Materials

Defect Passivation Strategies in Perovskite Photovoltaics and Light-Emitting Diodes

There is no specific evidence in the literature of "1,12-Dodecanediamine, N,N-dimethyl-" being used for defect passivation in perovskite devices. In principle, the amine groups of this molecule could interact with defect sites in the perovskite lattice. However, without experimental data, its effectiveness for this purpose, and any potential impact on device performance metrics such as power conversion efficiency, open-circuit voltage, and long-term stability, remains unknown.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory for Predicting Reactivity and Material Properties)

While specific quantum chemical studies focused solely on 1,12-dodecanediamine, N,N-dimethyl- are not extensively documented in publicly available literature, the application of methods like Density Functional Theory (DFT) is a standard approach for characterizing such molecules. DFT calculations are used to determine the optimized molecular geometry and to predict a variety of electronic and chemical properties.

For a molecule like 1,12-dodecanediamine, N,N-dimethyl-, DFT calculations, often employing basis sets such as 6-31G(d,p) or 6-311G(d,p) with functionals like B3LYP or CAM-B3LYP, can elucidate its structural and electronic characteristics. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

Furthermore, DFT is instrumental in predicting reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For long-chain alkanes, it has been shown that the HOMO-LUMO gap tends to decrease as the number of methylene (B1212753) groups in the chain increases. researchgate.net

These computational approaches allow for the prediction of various properties that are critical for material science applications. For instance, the calculated polarizability and hyperpolarizability can indicate potential for use in non-linear optical materials. researchgate.net

Table 1: Illustrative Data from DFT Calculations for Aliphatic Diamines

Calculated PropertyDescriptionPotential Application
Optimized Molecular Geometry Provides the lowest energy 3D structure, including all bond lengths and angles.Foundational for understanding steric hindrance and packing in materials.
HOMO Energy Energy of the highest occupied molecular orbital; relates to ionization potential.Predicts susceptibility to electrophilic attack and electron-donating capability.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron affinity.Predicts susceptibility to nucleophilic attack and electron-accepting capability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Dipole Moment A measure of the molecule's overall polarity.Influences solubility, intermolecular forces, and interaction with electric fields.
Natural Bond Orbital (NBO) Charges Distribution of electron density on each atom.Helps identify reactive sites (nucleophilic or electrophilic centers) within the molecule.

This table is illustrative of the types of data generated via DFT calculations and does not represent experimentally verified values for 1,12-dodecanediamine, N,N-dimethyl-.

Molecular Dynamics Simulations for Understanding Supramolecular Interactions and Molecular Movement

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a "movie" of molecular behavior, offering deep insights into dynamic processes that are often inaccessible by experimental techniques alone. nih.gov

For 1,12-dodecanediamine, N,N-dimethyl-, MD simulations can be employed to understand the conformational flexibility of its long, twelve-carbon aliphatic chain. The chain can adopt various conformations due to rotation around its carbon-carbon single bonds. Simulations can reveal the distribution and lifetime of different conformers (e.g., trans vs. gauche), which significantly influences the macroscopic properties of materials it is part of. rsc.org

MD simulations are particularly powerful for investigating supramolecular interactions. They can model how molecules of 1,12-dodecanediamine, N,N-dimethyl- interact with each other, with solvent molecules, or within a larger polymer matrix. mdpi.com These simulations can quantify non-covalent interactions, such as van der Waals forces, which are dominant for the long hydrocarbon chain, and the specific interactions involving the terminal tertiary amine groups. By tracking the positions and velocities of all atoms, MD can elucidate diffusion coefficients, viscosity, and the formation of local structures or aggregates. kashanu.ac.ir This is crucial for applications where the molecule is used as a surfactant, a building block for polymers, or a corrosion inhibitor.

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding in Polyamides)

The terminal amine groups of diamines are critical for their role in forming polymers like polyamides through condensation reactions. The nature of these amine groups profoundly affects the intermolecular interactions within the resulting polymer. 1,12-Dodecanediamine, the parent compound of N,N-dimethyl-1,12-dodecanediamine, has primary amine groups (-NH2), which can both donate and accept hydrogen bonds. In contrast, the tertiary amine groups (-N(CH3)2) of 1,12-dodecanediamine, N,N-dimethyl- can only act as hydrogen bond acceptors, as they lack a hydrogen atom to donate.

This fundamental difference has significant consequences for the structure and properties of materials like polyamides. Hydrogen bonds are strong, directional intermolecular forces that are responsible for the high strength and thermal stability of many polyamides. researchgate.net The regular arrangement of hydrogen bonds between polymer chains leads to well-ordered crystalline regions.

Computational modeling can be used to investigate these hydrogen bonding networks. Models often use geometric criteria to identify hydrogen bonds, for example, defining a bond as existing when the distance between a donor and acceptor atom is less than a certain threshold (e.g., 3.4 Å) and the donor-hydrogen-acceptor angle is greater than a specific value (e.g., 120°). researchgate.net By using a diamine with only hydrogen bond acceptor capabilities, the regularity of the hydrogen bond network is disrupted, which can alter the material's properties, such as its melting point, solubility, and mechanical strength. researchgate.net

Table 2: Comparison of Hydrogen Bonding Capabilities

CompoundAmine TypeHydrogen Bond DonorHydrogen Bond AcceptorImpact on Polyamide Structure
1,12-Dodecanediamine Primary (-NH₂)YesYesCan form extensive, regular hydrogen bond networks, contributing to high crystallinity and strength.
1,12-Dodecanediamine, N,N-dimethyl- Tertiary (-N(CH₃)₂)NoYesDisrupts regular hydrogen bonding, potentially leading to more amorphous materials with lower melting points and increased flexibility.

First-Principles Calculations for Material Design and Defect Studies

First-principles calculations, also known as ab initio quantum chemistry methods, are a class of computational techniques that rely on the basic laws of quantum mechanics without the use of empirical models or experimental data. These calculations provide a fundamental understanding of the electronic structure of materials, which governs their physical and chemical properties.

In the context of material design, first-principles calculations can be used to predict the properties of novel materials incorporating 1,12-dodecanediamine, N,N-dimethyl- before they are synthesized. For example, if this molecule were incorporated into a metal-organic framework (MOF) or a coordination polymer, these calculations could predict the resulting electronic band structure, optical absorption spectrum, and charge transport properties. This predictive power allows for the computational screening of materials for specific applications, such as in semiconductors or photovoltaics.

First-principles calculations are also highly effective for studying defects. The incorporation of a molecule like 1,12-dodecanediamine, N,N-dimethyl- into a host material can be treated as a point defect or an impurity. Calculations can determine the formation energy of this defect, its effect on the electronic structure of the host material, and how it might trap charge carriers. This information is vital for applications in electronics and optoelectronics, where the presence and nature of defects can dominate material performance.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Bio-based Materials Derived from Dodecanediamine and its Alkylated Forms

The global push towards a circular economy and carbon-neutral chemical industry has intensified research into renewable raw materials for polymer production. bohrium.comnih.govresearchgate.net Long-chain diamines, including 1,12-dodecanediamine, are key monomers in the synthesis of high-performance polyamides, offering a promising bio-based alternative to their traditional fossil-fuel-derived counterparts. researchgate.net

The primary driver for this shift is the availability of renewable feedstocks. arkema.com Castor oil, a non-food crop, serves as a key source for producing long-chain monomers. researchgate.netarkema.com Through various chemical transformations, castor oil derivatives can be converted into 1,12-dodecanediamine, providing a sustainable pathway to producing bio-based polyamides. researchgate.net These bio-polyamides not only reduce reliance on petrochemicals but also offer unique properties such as enhanced flexibility, lower water absorption, and improved dimensional stability compared to shorter-chain polyamides. researchgate.net

The alkylation of the terminal amines, resulting in compounds like N,N-dimethyl-1,12-dodecanediamine, further modifies the properties of the resulting polymers. The presence of the methyl groups can influence solubility, melting point, and reactivity, allowing for the fine-tuning of polymer characteristics to suit specific applications, from automotive parts to textiles and electronics. cymitquimica.com The development of efficient, green-chemistry-based routes for both the production of these diamines from biomass and their subsequent polymerization is a central theme of current research. kaist.ac.kr

Table 1: Bio-based Polyamides and their Monomer Sources

Polyamide Type Bio-based Monomer(s) Renewable Source Example Key Properties
Polyamide 11 (PA11) 11-Aminoundecanoic acid Castor Oil High performance, thermal stability, chemical resistance. arkema.com
Polyamide 1010 (PA1010) 1,10-Decanediamine, Sebacic acid Castor Oil Low moisture absorption, flexibility.
Potential Polyamides 1,12-Dodecanediamine Biomass, Plant Oils. researchgate.net Enhanced flexibility, hydrophobicity.

Advanced Applications in Smart Materials, Self-Healing Polymers, and Responsive Systems

The molecular architecture of N,N-dimethyl-1,12-dodecanediamine makes it an intriguing candidate for the design of "smart" materials that can respond to external stimuli or autonomously repair damage.

Self-Healing Polymers: Self-healing materials possess the intrinsic ability to repair damage, thereby extending their lifespan and improving reliability. mdpi.com The long, flexible dodecane (B42187) chain of a dodecanediamine derivative can be incorporated into a polymer network to provide the necessary chain mobility for the healing process to occur. There are two primary mechanisms through which this can be achieved:

Intrinsic Healing: This approach relies on the incorporation of reversible chemical bonds into the polymer matrix. nih.gov The terminal amine groups of dodecanediamine can be used to form dynamic covalent bonds, such as disulfide or imine bonds, or non-covalent interactions like hydrogen bonds. When a crack occurs, an external stimulus (e.g., heat or light) can trigger the reversible breaking and reforming of these bonds across the fracture interface, effectively healing the material. mdpi.comsciengine.com

Extrinsic Healing: This method involves embedding microcapsules containing a healing agent within the material. researchgate.net While not a direct role for N,N-dimethyl-1,12-dodecanediamine as the healing agent itself, polymers derived from it could form the matrix for such systems. The inherent toughness and flexibility imparted by the C12 chain could improve the matrix's ability to rupture the microcapsules upon damage without catastrophic failure.

Responsive Systems: The tertiary amine groups in N,N-dimethyl-1,12-dodecanediamine can be protonated or deprotonated in response to changes in pH. When incorporated into a polymer, this allows for the creation of pH-responsive materials. For example, a hydrogel containing these groups could swell or shrink dramatically as the ambient pH changes, making it suitable for applications in drug delivery or as a chemical sensor. The long hydrophobic dodecane chain would balance the hydrophilic nature of the protonated amines, leading to complex and tunable responsive behaviors.

Future Prospects in Precision Organic Synthesis and Heterogeneous Catalysis Using Dodecanediamine Derivatives

Beyond polymer science, dodecanediamine derivatives hold significant potential as specialized molecules in organic synthesis and catalysis.

Precision Organic Synthesis: The compound N,N-dimethyl-1,12-dodecanediamine can act as a versatile building block or reagent. Its two distinct functional ends—the long aliphatic chain and the dimethylamino groups—allow it to be used in the synthesis of complex molecules with specific architectures. For instance, it can serve as a long, flexible linker to connect two molecular entities, creating new surfactants, phase-transfer catalysts, or bidentate ligands. The reactivity of the N,N-dimethylamino group is well-established in organic chemistry, participating in reactions like formylations and carbonylations, similar to the versatile roles of N,N-dimethylformamide (DMF). nih.govsioc-journal.cnatamanchemicals.com

Heterogeneous Catalysis: A promising area of research is the use of diamines to functionalize solid supports, creating powerful heterogeneous catalysts. These catalysts are easily separated from reaction mixtures, making industrial processes more efficient and sustainable.

Functionalized Supports: 1,12-Dodecanediamine and its N,N-dimethyl derivative can be grafted onto the surface of materials like silica (B1680970) or porous polymers. The terminal amine groups can then serve as anchoring sites for catalytically active metal nanoparticles or organocatalytic moieties.

Metal-Organic Frameworks (MOFs): Diamines are crucial components in the post-synthetic modification of MOFs. rsc.org By appending a diamine like N,N-dimethyl-1,12-dodecanediamine to the open metal sites within a MOF, it's possible to create tailored cavities that can selectively capture specific molecules, such as CO2 from the air, or that can act as nanoreactors for catalytic conversions. rsc.org The long alkyl chain of the dodecanediamine derivative could be used to precisely control the pore environment and hydrophobicity within the MOF.

Table 2: Potential Applications in Synthesis and Catalysis

Application Area Role of Dodecanediamine Derivative Potential Advantage
Phase-Transfer Catalysis Acts as a quaternary ammonium (B1175870) salt precursor. The long C12 chain enhances solubility in organic phases.
Ligand Synthesis Serves as a bidentate ligand for metal complexes. The flexible chain allows for control over the metal's coordination geometry.
Functionalized MOFs Modifies the internal surface and pore size of MOFs. rsc.org Enables selective gas adsorption and separation. rsc.org

| Heterogeneous Catalysis | Anchors catalytic species to a solid support. | Facilitates catalyst recovery and reuse, promoting green chemistry. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N,N-dimethyldodecylamine (CAS 112-18-5) to achieve >98% purity for research applications?

  • Methodological Answer : Synthesis typically involves alkylation of dimethylamine with dodecyl halides or reductive amination of dodecyl aldehydes. Purification is achieved via vacuum distillation or column chromatography using silica gel. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC), with ≥98% purity as a benchmark for experimental reproducibility. Impurities (e.g., unreacted amines) can skew reactivity studies .

Q. How can researchers characterize the structural and thermal properties of N,N-dimethyldodecylamine using spectroscopic and calorimetric techniques?

  • Methodological Answer :

  • Structural Analysis : Use 1^1H and 13^13C NMR to confirm methyl and alkyl chain environments. Infrared (IR) spectroscopy identifies N–CH3_3 stretches (~2,800 cm1^{-1}) and amine deformation modes. Mass spectrometry (MS) validates molecular weight (213.40 g/mol) .
  • Thermal Properties : Differential Scanning Calorimetry (DSC) measures melting points (~252.85 K) and phase transitions. Vapor pressure data at reduced pressures (e.g., 0.020 atm) can be extrapolated for boiling point estimation .

Advanced Research Questions

Q. What experimental strategies are effective in analyzing the role of alkyl chain length and dimethyl substitution in supramolecular polymerization?

  • Methodological Answer :

  • Host-Guest Assembly : Use proton-transfer strategies (e.g., with dicarboxylated calixarenes) to induce polymerization. Monitor assembly via Diffusion Ordered Spectroscopy (DOSY) NMR to determine aggregate size (e.g., 20–50 MDa) and dynamic light scattering (DLS) for hydrodynamic radius measurements.
  • Comparative Studies : Replace 1,12-dodecanediamine (unmodified) with N,N-dimethyldodecylamine to assess how dimethyl groups disrupt hydrogen bonding, altering aggregate morphology (e.g., toroidal vs. linear structures) .

Q. How can researchers address discrepancies in reported reactivity data of N,N-dimethyldodecylamine as a ligand or catalyst in polymer synthesis?

  • Methodological Answer :

  • Purity Control : Validate amine purity via GC-MS to eliminate confounding effects from residual solvents or byproducts.
  • Reaction Optimization : Systematically vary stoichiometry (e.g., 1:1 vs. 1:2 monomer ratios) and solvent polarity (e.g., acetonitrile vs. DMSO) to identify optimal conditions. Kinetic studies using in situ FT-IR can track reaction progress .

Q. What methodologies are recommended for evaluating the thermal stability and degradation pathways of polyamides derived from N,N-dimethyldodecylamine?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss under nitrogen/air atmospheres to determine decomposition temperatures.
  • Evolved Gas Analysis (EGA) : Couple TGA with GC-MS to identify volatile degradation products (e.g., methylamines, alkanes). Compare with unmodified polyamides to assess dimethyl substitution effects on stability .

Safety and Handling

Q. What safety protocols are critical when handling N,N-dimethyldodecylamine in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to respiratory irritation risks (H335).
  • Storage : Store in airtight containers under inert gas (N2_2) at ≤4°C to prevent oxidation. Incompatible with strong acids/oxidizers—isolate from HNO3_3 or KMnO4_4 .

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1,12-Dodecanediamine, N,N-dimethyl-
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